3-Phenyl-3-pentylamine hydrochloride
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Phenyl-3-pentylamine hydrochloride often involves multi-step reactions. For example, the synthesis of 1,3-dimethyl-pentylamine hydrochloride was achieved through a four-step reaction process, starting from ethyl acetoacetate and 2-butyl bromide (Wang Yan-yan, 2011). Such processes highlight the complexity involved in synthesizing structurally similar amines.
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for their application. X-ray analysis has been used to determine the crystal and molecular structures of related compounds, providing insights into their conformation and interaction potentials (K. Koyano et al., 1986).
Chemical Reactions and Properties
Compounds like 3-Phenyl-3-pentylamine hydrochloride participate in various chemical reactions. Studies have shown that similar compounds can undergo reactions such as hydrogenolysis, which involve breaking chemical bonds in the presence of hydrogen (J. Sonnemans & P. Mars, 1974). These reactions are fundamental to understanding their chemical properties and potential applications.
Physical Properties Analysis
The physical properties of such compounds, like solubility, melting point, and boiling point, are essential for practical applications. The study of similar compounds, such as derivatives of phenethylamine, has revealed crucial information about their physical characteristics (H. Takahashi et al., 1984).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are key to their usage in different fields. For example, the reactivity of N-phenyl-4-nitrophenethylamine has been analyzed to understand its interaction with other chemical entities (F. Iwasaki et al., 1988).
properties
IUPAC Name |
3-phenylpentan-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-11(12,4-2)10-8-6-5-7-9-10;/h5-9H,3-4,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYQFKGYZSIYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661736 | |
Record name | 3-Phenylpentan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-pentylamine hydrochloride | |
CAS RN |
104177-96-0 | |
Record name | 3-Phenylpentan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpentan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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